molecular formula C10H10N2O3S B8739530 2-Hydroxy-N-(6-methoxy-1,3-benzothiazol-2-YL)acetamide

2-Hydroxy-N-(6-methoxy-1,3-benzothiazol-2-YL)acetamide

Cat. No. B8739530
M. Wt: 238.27 g/mol
InChI Key: ZJEUTGQJSCUBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05036086

Procedure details

2-(Acetoxyacetylamino)-6-methoxybenzothiazole (13.0 g) prepared in Example 2 is dissolved in methanol (1000 ml) and thereto is added 28% aqueous ammonia (100 ml) and the mixture is stirred at room temperature for 1 hour. The solvent is distilled off and the resulting solids are washed with water, dried and recrystallized from ethanol to give the title compound (10.3 g) having the following physical properties.
Name
2-(Acetoxyacetylamino)-6-methoxybenzothiazole
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]([NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=2[N:13]=1)=[O:7])(=O)C.N>CO>[OH:4][CH2:5][C:6]([NH:8][C:9]1[S:10][C:11]2[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=2[N:13]=1)=[O:7]

Inputs

Step One
Name
2-(Acetoxyacetylamino)-6-methoxybenzothiazole
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)NC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
WASH
Type
WASH
Details
the resulting solids are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(=O)NC=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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